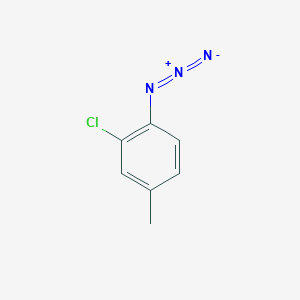

1-Azido-2-chloro-4-methylbenzene

Description

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

1-azido-2-chloro-4-methylbenzene |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |

InChI Key |

BVYAGEFXIFEARI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-chloro-4-methylbenzene typically involves the diazotization of 2-Chloro-4-methylaniline followed by the substitution of the diazonium group with an azide ion. The reaction conditions generally include the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield the desired azide compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-chloro-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions:

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: Copper (I) salts as catalysts in the presence of alkynes.

Major Products Formed:

Substitution Reactions: Alkyl azides.

Reduction Reactions: Primary amines.

Cycloaddition Reactions: Triazoles.

Scientific Research Applications

Organic Synthesis

1-Azido-2-chloro-4-methylbenzene is primarily utilized as a building block in organic synthesis. Its azido group is highly reactive, allowing for various transformations:

- Nucleophilic Substitution Reactions : The azido group can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

- Formation of Heterocycles : This compound serves as a precursor for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential antibacterial properties . Recent studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, suggesting that this compound could be developed into novel therapeutic agents .

Bioconjugation Techniques

The azido group in this compound makes it suitable for bioconjugation applications . It can be used in:

- Click Chemistry : This technique allows for the selective coupling of biomolecules, which is crucial for labeling and tracking in biological systems.

- Drug Delivery Systems : The compound can be modified to create drug carriers that release therapeutics at targeted sites within the body .

Material Science

In material science, this compound is employed in the development of specialty chemicals and materials:

- Polymer Chemistry : It can be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and composites.

- Nanotechnology : The compound's reactivity allows it to be integrated into nanostructures for enhanced performance in electronic and optical devices .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile transformations |

| Medicinal Chemistry | Antibacterial agents against resistant strains | Potential therapeutic applications |

| Bioconjugation | Click chemistry for biomolecule labeling | Enhanced tracking and targeting |

| Material Science | Functionalized polymers and nanostructures | Improved material properties |

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of derivatives synthesized from this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values as low as 8 μg/mL against resistant strains, indicating strong potential for developing new antibiotics .

Case Study 2: Bioconjugation Applications

Research focused on the use of this compound in bioconjugation techniques highlighted its effectiveness in selectively attaching drugs to antibodies. This approach improved the targeting of cancer cells while minimizing side effects on healthy tissues .

Case Study 3: Polymer Development

In material science applications, researchers synthesized functionalized polymers using this compound as a precursor. These polymers demonstrated enhanced mechanical properties and thermal stability, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-Azido-2-chloro-4-methylbenzene primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for the efficient and selective formation of covalent bonds between molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated or synthesized.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The positions of substituents significantly influence reactivity, stability, and applications. Key examples include:

Key Observations :

- Stability: Electron-donating groups (e.g., CH₃) enhance stability compared to electron-withdrawing groups (e.g., CF₃, NO₂). For example, 1-azido-2-chloro-4-nitrobenzene () is notably unstable due to the nitro group .

- LogP : The methyl-substituted isomer (LogP: 3.04) is more lipophilic than analogs with polar groups like methoxy (LogP: 2.74 for 2-azido-4-chloro-1-methoxybenzene ) .

Substituent Group Variations

Replacing functional groups alters reactivity and applications:

Q & A

Q. What are the established synthetic routes for 1-azido-2-chloro-4-methylbenzene, and how do substituents influence reaction conditions?

The compound is typically synthesized via diazotization followed by azide substitution. A general procedure involves treating 2-chloro-4-methylaniline with sodium nitrite and hydrochloric acid under controlled temperatures (0–5°C) to form the diazonium salt, which is then reacted with sodium azide . The electron-withdrawing chlorine and methyl groups may slow the reaction compared to simpler aryl azides, requiring extended reaction times or elevated temperatures. Characterization via IR spectroscopy (azide stretch ~2100 cm⁻¹) and NMR (distinct aromatic proton splitting patterns) is critical .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key methods include:

- NMR : Aromatic protons appear as a multiplet in the 6.8–7.5 ppm range (chloro and methyl substituents cause deshielding). The azide group does not directly contribute to proton signals but affects neighboring protons .

- Mass Spectrometry : Molecular ion peak at m/z 167.596 (C₇H₆ClN₃) with fragmentation patterns indicating loss of N₂ (azide decomposition) .

- XRD : Limited data exists, but computational modeling (DFT) can predict bond angles and reactivity .

Q. What are the stability considerations for handling and storing this compound?

Aryl azides are thermally unstable and sensitive to light. Store at 2–8°C in amber vials under inert gas (argon/nitrogen). Avoid contact with reducing agents or metals, which may trigger explosive decomposition. Conduct stability tests under varying pH and temperature conditions to establish safe handling protocols .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry applications?

The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation or polymer synthesis. However, the chloro and methyl substituents may sterically hinder reactivity. Optimize solvent polarity (e.g., DMF or THF) and use copper(I) catalysts to enhance reaction rates. Compare kinetic data with analogous aryl azides (e.g., 1-azido-4-fluorobenzene) to quantify substituent effects .

Q. What safety protocols are critical for mitigating risks during large-scale synthesis?

- Hazard Identification : The compound is classified as Self-reactive (H241) and causes skin irritation (H315). Use explosion-proof equipment and conduct small-scale trials before scaling up .

- Waste Management : Quench residual azides with aqueous sodium nitrite/urea to prevent exothermic decomposition .

Q. How should researchers address contradictions in reported spectroscopic data for aryl azides?

Contradictions (e.g., varying NMR chemical shifts) may arise from solvent effects, impurities, or instrument calibration. Replicate experiments under standardized conditions (solvent, temperature) and cross-validate with computational models (e.g., Gaussian NMR prediction). Publish raw data and procedural details to enhance reproducibility .

Q. What computational strategies predict the regioselectivity of this compound in electrophilic substitutions?

Density Functional Theory (DFT) calculations can map electron density distributions. The chloro group directs electrophiles to the para position (relative to itself), while the methyl group activates the ring but introduces steric hindrance. Compare Fukui indices and Mulliken charges with experimental results (e.g., nitration or halogenation outcomes) .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying trace impurities in this compound?

Develop a reverse-phase HPLC method using a C18 column and acetonitrile/water gradient. Validate specificity using spiked samples of common byproducts (e.g., unreacted aniline or diazonium salts). Adjust detection wavelengths (UV 254 nm for aromatic rings) and confirm limits of detection (LOD < 0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.